molecular formula C17H17FN6O3S B2517477 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 941922-32-3

4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2517477
CAS No.: 941922-32-3
M. Wt: 404.42
InChI Key: UYIZFEXLRIEDMK-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a tetrazole ring, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the tetrazole ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and azides. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the tetrazole ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogenation catalysts, halogenating agents, and strong acids or bases. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(dimethylsulfamoyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical behavior and applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZFEXLRIEDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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